3-(2-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole

Medicinal Chemistry ADME Physicochemical Properties

SAR studies on 1,2,4-oxadiazole scaffolds demand precise ortho-substitution to probe steric and electronic effects reliably. This compound provides the exact 2-Br/2-F pattern required for valid structure-activity data. • Unique ortho-substitution pattern for apoptosis-inducing scaffold SAR - avoids confounding results from para-analogs • Bromine handle enables late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-coupling for probe diversification • ¹⁹F-NMR spectroscopic handle supports binding and metabolism studies • XLogP3 4.3, MW 319.13 - suitable for permeability/solubility correlation in ADME screening cascades ≥96% purity standard ensures batch-to-batch reproducibility.

Molecular Formula C14H8BrFN2O
Molecular Weight 319.13 g/mol
CAS No. 1000339-25-2
Cat. No. B1294259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole
CAS1000339-25-2
Molecular FormulaC14H8BrFN2O
Molecular Weight319.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CC=C3Br)F
InChIInChI=1S/C14H8BrFN2O/c15-11-7-3-1-5-9(11)13-17-14(19-18-13)10-6-2-4-8-12(10)16/h1-8H
InChIKeyBJEBCCKIVRWKGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole: Chemical Profile & Procurement


3-(2-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole (CAS 1000339-25-2) is a heterocyclic organic compound belonging to the 1,2,4-oxadiazole class [1]. It features a 1,2,4-oxadiazole core substituted with a 2-bromophenyl group at the 3-position and a 2-fluorophenyl group at the 5-position. Its molecular formula is C14H8BrFN2O, and it has a computed molecular weight of 319.13 g/mol and an XLogP3-AA value of 4.3 [1]. The compound is primarily offered by chemical vendors as a research reagent with purities typically ranging from 95% to 98%, and is intended for laboratory use only .

SAR exploration of 1,2,4-oxadiazole pharmacophore
Ortho-substituted building block for steric/electronic probing
Bromine handle for cross-coupling or photoaffinity labeling

3-(2-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole: Analog Substitution Risks


In the absence of published biological activity data for this specific compound, the primary quantifiable differentiation from close structural analogs lies in its computed physicochemical properties [1]. Substituting this compound with a positional isomer like 3-(4-bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole (CAS 694521-68-1) or an analog lacking the 2-fluorophenyl group like 3-(2-bromophenyl)-5-phenyl-1,2,4-oxadiazole (CAS 827332-78-5) will alter key molecular descriptors. As demonstrated in structure-activity relationship (SAR) studies on the 1,2,4-oxadiazole class, even minor structural modifications can profoundly impact biological activity, including potency and target engagement [2]. Therefore, assuming functional equivalence between these analogs without direct comparative data is scientifically unjustifiable and can introduce significant variability into experimental outcomes.

Positional isomerism (ortho vs. para) introduces steric hindrance differences that may shift target binding and SAR interpretation.

Des-fluoro analog removal alters electronic distribution and lipophilicity, which may affect permeability and off-target interaction profiles.

Class-level SAR sensitivity: minor structural changes in 1,2,4-oxadiazoles can profoundly alter biological response; direct substitution without validation risks data misinterpretation.

Quantifiable Differentiators from Structural Analogs


LogP and Molecular Weight Differentiation

While lacking direct biological activity data, the compound's computed lipophilicity (XLogP3-AA) of 4.3 [1] is quantitatively distinct from close structural analogs. This parameter is a key determinant of passive membrane permeability, solubility, and potential off-target binding. The specific substitution pattern (2-bromo, 2-fluoro) results in a unique combination of molecular weight and lipophilicity compared to other commercially available 3,5-diaryl-1,2,4-oxadiazoles.

Lipophilicity & Size
Reported
Target: MW 319.13, XLogP3 4.3 vs Comparator: MW 301.1, XLogP3 ~3.9
Supports SAR differentiation; higher lipophilicity may alter permeability
Computed values; source-specific review needed
Medicinal Chemistry ADME Physicochemical Properties

Positional Isomerism Differentiation

The substitution pattern on the phenyl rings (ortho- vs. para-) is a critical differentiator from its positional isomer 3-(4-bromophenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole (CAS 694521-68-1). Ortho-substitution introduces significant steric hindrance and alters the molecule's electronic distribution, which can lead to different conformational preferences and biological interactions [1]. This is a classic variable explored in medicinal chemistry to modulate target binding.

Isomer Identity
Class-level
Ortho-2-bromo, 2-fluoro vs para-4-bromo, 4-fluoro
Positional isomerism can critically impact molecular recognition
Inferred from medicinal chemistry principles
Medicinal Chemistry Chemical Probes Structure-Activity Relationship

Scaffold-Based Biological Activity Potential

Although no direct data exists for this compound, the 3-aryl-5-aryl-1,2,4-oxadiazole scaffold has been identified as a novel series of apoptosis inducers [1]. The specific compound 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (compound 1d) was shown to induce G1 cell cycle arrest and apoptosis in T47D breast cancer cells [1]. This class-level activity provides a rationale for the exploration of the target compound as a potential chemical probe for studying apoptosis pathways.

Scaffold Activity
Class-level inference
Class member induced G1 arrest/apoptosis in T47D cells
Supports apoptosis pathway research; target compound data unavailable
Data to verify; does not predict target activity
Apoptosis Cancer Research Chemical Biology

Key Application Scenarios


Medicinal Chemistry SAR Expansion

This compound is ideally suited as a specific building block for SAR studies aimed at exploring the impact of ortho-substitution on the 3-aryl-5-aryl-1,2,4-oxadiazole apoptosis-inducing scaffold [1]. Its unique 2-bromo and 2-fluoro pattern allows researchers to probe the steric and electronic tolerance of a biological target in the ortho positions, a region often critical for achieving selectivity. Procurement of this precise compound, rather than a more common para-substituted analog, is necessary to generate valid and interpretable SAR data.

Orthogonal Probe Development

The presence of a bromine atom provides a synthetic handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [1]. This makes the compound a versatile intermediate for creating more complex chemical probes. Furthermore, the bromine atom can be utilized in photoaffinity labeling studies to identify and characterize its protein target(s), assuming activity is discovered. The 2-fluoro group serves as a useful spectroscopic handle for 19F-NMR-based binding or metabolism studies.

ADME/PK Model Compound

With its computed XLogP3-AA of 4.3 and molecular weight of 319.13 g/mol [2], this compound occupies a physicochemical space often associated with good cell permeability but potential solubility challenges. It can serve as a model compound in a research library to investigate the in vitro ADME (Absorption, Distribution, Metabolism, Excretion) and physicochemical properties of lipophilic, halogenated heterocycles. Its specific values allow for benchmarking and correlation with other compounds in a screening cascade.

Application
Selection Property
Validation Focus
1,2,4-Oxadiazole SAR Studies
Ortho-substitution pattern
Steric/electronic SAR consistency
Chemical Probe Synthesis
Bromine synthetic handle
Cross-coupling or labeling feasibility
ADME/PK Research
Lipophilicity & size profile
Permeability/solubility benchmarking

Technical Documentation Hub

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